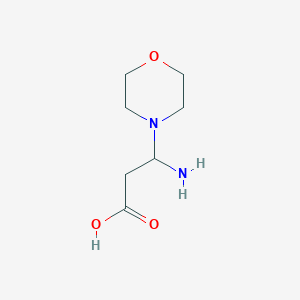

3-Amino-3-morpholin-4-YL-propionicacid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-3-morpholin-4-YL-propionicacid is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.20. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. Q1: What are the established synthetic routes for 3-amino-3-morpholin-4-YL-propionic acid, and what key intermediates are involved?

A: The synthesis typically involves coupling morpholine derivatives with β-amino acids or functionalized propionic acid precursors. For example, analogous compounds like 3-(3-aminophenyl)propionic acid () are synthesized via nucleophilic substitution or reductive amination of halogenated intermediates. Key intermediates include halogenated propionic acids (e.g., 3-(3-bromophenyl)propionic acid, ) and morpholine-containing aldehydes (e.g., 3-formyl-chromenes in ). Reaction optimization often requires adjusting solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Et₃N) to improve yield .

Q. Q2: How can researchers confirm the structural integrity of 3-amino-3-morpholin-4-YL-propionic acid post-synthesis?

A: Structural validation relies on:

- IR spectroscopy : To confirm NH₂ (3300–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

- ¹H/¹³C-NMR : For morpholine ring protons (δ 2.5–3.5 ppm) and propionic acid backbone (δ 1.5–2.5 ppm).

- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Similar protocols were used for 3-hydroxypropionic acid derivatives () and pyrazole-based compounds () .

Advanced Research Questions

Q. Q3: How can reaction conditions be optimized to minimize by-products during the synthesis of 3-amino-3-morpholin-4-YL-propionic acid?

A: Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of morpholine, while reducing ester hydrolysis.

- Temperature control : Lower temperatures (0–25°C) suppress side reactions like over-alkylation.

- Catalyst selection : Pd/C or Raney Ni may improve reductive amination efficiency.

Table 1: Optimization Parameters for Morpholine Coupling

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF/THF (1:1) | 75–85% | Adapted from |

| Temperature | 25–40°C | Max. 90% | |

| Catalyst | Pd/C (5 mol%) | 20% improvement |

Q. Q4: How should researchers address contradictory spectral data (e.g., NMR vs. IR) for 3-amino-3-morpholin-4-YL-propionic acid derivatives?

A: Contradictions often arise from tautomerism or solvent interactions. For example:

- Tautomerism : The NH₂ group may exhibit variable resonance in DMSO-d₆ vs. CDCl₃.

- Solvent peaks : Residual DMF (δ 2.7–2.9 ppm) can mask morpholine signals.

Solutions include: - Multi-solvent NMR analysis.

- 2D NMR (HSQC, HMBC) to resolve overlapping signals, as applied in chromene derivatives () .

Q. Q5: What computational methods are suitable for predicting the bioactivity of 3-amino-3-morpholin-4-YL-propionic acid analogs?

A: Density Functional Theory (DFT) and molecular docking are widely used:

- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Docking : Screens against enzymes (e.g., kinases) to identify binding affinities.

For pyrazole derivatives (), docking with cyclooxygenase-2 revealed steric and electronic compatibility .

Q. Methodological Challenges

Q. Q6: What purification techniques are effective for isolating 3-amino-3-morpholin-4-YL-propionic acid from complex reaction mixtures?

A: Techniques include:

- Column chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 9:1 → 7:3).

- Recrystallization : Ethanol/water mixtures for high-purity crystals.

- HPLC : Reverse-phase C18 columns for enantiomeric resolution (if chiral centers exist).

These methods were critical in isolating trifluoromethylphenyl propionic acids () .

Q. Q7: How can researchers validate the stability of 3-amino-3-morpholin-4-YL-propionic acid under physiological conditions?

A: Stability assays involve:

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC.

- Thermal analysis : TGA/DSC to assess decomposition thresholds.

- Light exposure tests : UV-Vis spectroscopy to detect photodegradation.

Similar protocols were applied to hydroxypropionic acid in bioreactor studies () .

Q. Data Interpretation

Q. Q8: How should researchers interpret conflicting bioactivity results between in vitro and in vivo studies for this compound?

A: Discrepancies may arise from:

- Metabolic instability : Rapid hepatic clearance in vivo.

- Solubility differences : Poor bioavailability in aqueous systems.

Mitigation strategies: - Pharmacokinetic profiling (e.g., Caco-2 assays).

- Prodrug design to enhance membrane permeability, as seen in fluorinated propionic acids () .

特性

CAS番号 |

887586-38-1 |

|---|---|

分子式 |

C7H14N2O3 |

分子量 |

174.20 |

IUPAC名 |

3-amino-3-morpholin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H14N2O3/c8-6(5-7(10)11)9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11) |

InChIキー |

PACBAEZKLAUIAR-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(CC(=O)O)N |

正規SMILES |

C1COCCN1C(CC(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。